molecular formula C21H28N4O12 B607170 DNP-PEG4-NHS ester CAS No. 858126-78-0

DNP-PEG4-NHS ester

Cat. No. B607170
CAS RN: 858126-78-0
M. Wt: 528.47
InChI Key: OZBOCCBKQAMCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DNP-PEG4-NHS ester is a PEG linker containing a DNP moiety and an NHS ester terminal group . DNP is involved in biological applications such as participating in ion transport across membranes . The NHS ester can react with primary amines to form stable amide bonds .


Synthesis Analysis

The synthesis of DNP-PEG4-NHS ester involves the reaction of the NHS ester group with primary amines to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of DNP-PEG4-NHS ester is C21H28N4O12 . It has a molecular weight of 528.47 .


Chemical Reactions Analysis

The terminal NHS ester group of DNP-PEG4-NHS ester readily reacts with primary amines to form a stable amide bond . The hydrophilic PEG linker increases the number of DNP groups conjugated to a biological molecule without causing precipitation .


Physical And Chemical Properties Analysis

DNP-PEG4-NHS ester has a molecular weight of 528.47 . It has much better water solubility compared to the commonly used DNP-X SE .

Scientific Research Applications

Amine-Reactive Building Block

DNP-PEG4-NHS ester is an excellent amine-reactive building block . It readily reacts with primary amines to form a stable amide bond . This property makes it useful in a variety of biochemical applications where stable linkage of molecules is required.

Development of DNP Probes

This compound is used for developing DNP probes that can be recognized by anti-DNP antibodies . This is particularly useful in immunoassays and other antibody-based detection methods.

FRET Quencher

DNP-PEG4-NHS ester can also be used as an excellent amine-reactive FRET (Fluorescence Resonance Energy Transfer) quencher paired with Trp or Tyr . This makes it valuable in the study of protein structure and conformational changes.

Enhanced Water Solubility

Compared to the commonly used DNP-X SE, DNP-PEG4-NHS ester has much better water solubility . This improved solubility can be advantageous in various biological applications where water-based solutions are preferred.

Ion Transport Across Membranes

DNP is involved in biological applications such as participating in ion transport across membranes . The DNP moiety in DNP-PEG4-NHS ester could potentially be used in studies related to ion transport.

Biomolecular Coupling

DNP-PEG4-NHS ester plays an important role in the study of biomolecular coupling . By introducing PEG4 segments, it can reduce non-specific adsorption, reduce background interference, and make protein labeling results more accurate and reliable .

Mechanism of Action

Target of Action

The primary target of DNP-PEG4-NHS ester is the primary amines present in biological molecules . The compound is designed to react with these amines to form stable amide bonds .

Mode of Action

DNP-PEG4-NHS ester contains a DNP moiety and an NHS ester terminal group . The DNP moiety is involved in biological applications such as participating in ion transport across membranes . The NHS ester terminal group readily reacts with primary amines to form stable amide bonds . This reaction allows the compound to bind to its target molecules and exert its effects.

Biochemical Pathways

It’s known that the compound participates in ion transport across membranes . This suggests that it may influence pathways related to ion transport and homeostasis.

Pharmacokinetics

The compound contains ahydrophilic PEG linker , which increases the water solubility of the compound in aqueous media . This property likely enhances the bioavailability of the compound, allowing it to reach its target sites more effectively.

Result of Action

The primary result of the action of DNP-PEG4-NHS ester is the formation of stable amide bonds with primary amines . This allows the compound to bind to its target molecules and exert its effects. Additionally, the compound is used as an excellent amine-reactive building block for developing DNP probes that can be recognized by anti-DNP antibodies .

Action Environment

The action of DNP-PEG4-NHS ester is influenced by the environment in which it is used. The compound’s hydrophilic PEG linker enhances its water solubility, allowing it to function effectively in aqueous environments . Furthermore, the compound’s stability and functionality are ensured by the introduction of PEG, which reduces potential interference with biological molecules .

Safety and Hazards

DNP-PEG4-NHS ester should be handled in accordance with good industrial hygiene and safety practice . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

DNP-PEG4-NHS ester is an excellent amine-reactive building block for developing DNP probes that can be recognized by anti-DNP antibodies . It might also be used as an excellent amine-reactive FRET quencher paired with Trp or Tyr .

Relevant Papers There are several papers related to DNP-PEG4-NHS ester. For example, one paper discusses the preventative and therapeutic effects of low-dose ionizing radiation on the allergic response of rat basophilic leukemia cells . Another paper discusses age-associated oxidative modifications of mitochondrial α-subunit of F1 ATP synthase from mouse skeletal muscles . These papers provide valuable insights into the potential applications of DNP-PEG4-NHS ester.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O12/c26-19-3-4-20(27)23(19)37-21(28)5-7-33-9-11-35-13-14-36-12-10-34-8-6-22-17-2-1-16(24(29)30)15-18(17)25(31)32/h1-2,15,22H,3-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBOCCBKQAMCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DNP-PEG4-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DNP-PEG4-NHS ester
Reactant of Route 2
Reactant of Route 2
DNP-PEG4-NHS ester
Reactant of Route 3
Reactant of Route 3
DNP-PEG4-NHS ester
Reactant of Route 4
Reactant of Route 4
DNP-PEG4-NHS ester
Reactant of Route 5
DNP-PEG4-NHS ester
Reactant of Route 6
Reactant of Route 6
DNP-PEG4-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.